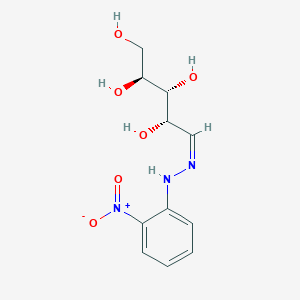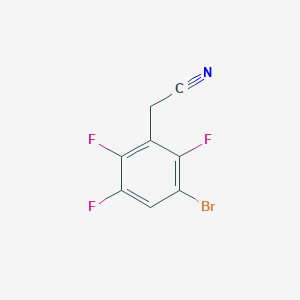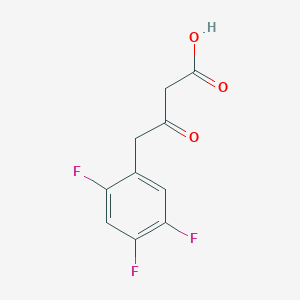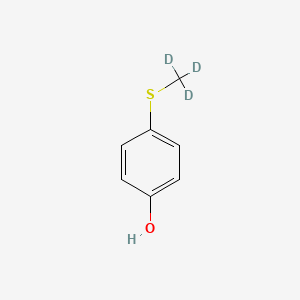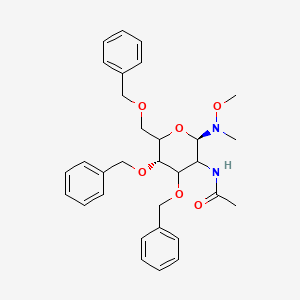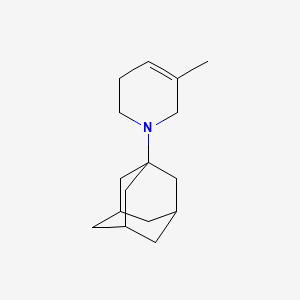
1-(1-adamantyl)-5-methyl-3,6-dihydro-2H-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)-5-methyl-3,6-dihydro-2H-pyridine is a compound that features a unique structure combining an adamantane moiety with a pyridine ring. Adamantane, a tricyclic hydrocarbon, is known for its stability and rigidity, while the pyridine ring is a basic heterocycle commonly found in many biologically active molecules. This combination endows the compound with interesting chemical and physical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
The synthesis of 1-(1-adamantyl)-5-methyl-3,6-dihydro-2H-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and a suitable pyridine derivative.
Reaction Conditions: A common method involves the alkylation of the pyridine ring with an adamantyl halide under basic conditions. For instance, 1-bromoadamantane can be reacted with 5-methyl-3,6-dihydro-2H-pyridine in the presence of a strong base like potassium tert-butoxide.
Industrial Production: On an industrial scale, the process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(1-Adamantyl)-5-methyl-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyridine ring to a piperidine ring.
Aplicaciones Científicas De Investigación
1-(1-Adamantyl)-5-methyl-3,6-dihydro-2H-pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of 1-(1-adamantyl)-5-methyl-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or neurodegenerative processes.
Pathways Involved: The pathways affected by the compound include those related to oxidative stress, inflammation, and cellular signaling.
Comparación Con Compuestos Similares
1-(1-Adamantyl)-5-methyl-3,6-dihydro-2H-pyridine can be compared with other adamantane derivatives:
Similar Compounds: Examples include amantadine, memantine, and rimantadine, which also feature the adamantane moiety.
Propiedades
Fórmula molecular |
C16H25N |
|---|---|
Peso molecular |
231.38 g/mol |
Nombre IUPAC |
1-(1-adamantyl)-5-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C16H25N/c1-12-3-2-4-17(11-12)16-8-13-5-14(9-16)7-15(6-13)10-16/h3,13-15H,2,4-11H2,1H3 |
Clave InChI |
YBFIUUMCEXDWQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCN(C1)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B13440052.png)
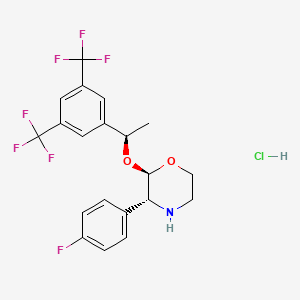
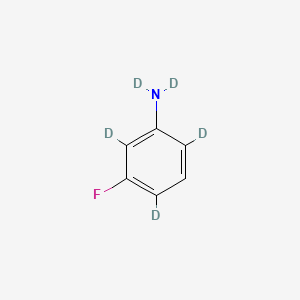
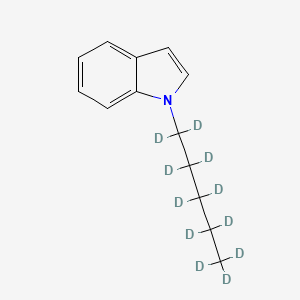
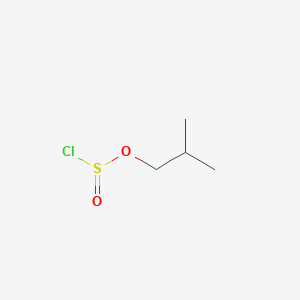

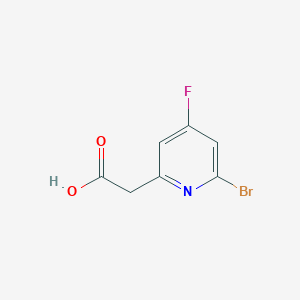
![2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide](/img/structure/B13440105.png)
